5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.15 (s, 1H, carboxylic acid -OH)
- δ 7.85–7.70 (m, 2H, aromatic H-2 and H-6)
- δ 7.45–7.35 (m, 1H, aromatic H-5)
- δ 3.20 (t, J = 6.8 Hz, 2H, H-4)
- δ 2.50 (t, J = 6.8 Hz, 2H, H-2)
- δ 2.10 (quintet, J = 6.8 Hz, 2H, H-3)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 207.5 (C-5 ketone)
- δ 174.2 (carboxylic acid C=O)
- δ 135.8 (C-4 aromatic, Cl-substituted)
- δ 132.6 (C-3 aromatic, F-substituted)
- δ 128.9 , 126.4 (aromatic C-2, C-5, C-6)
- δ 38.5 (C-4), 31.2 (C-2), 23.7 (C-3)
The deshielded carboxylic acid proton (δ >12 ppm) and ketone carbonyl carbon (δ ~207 ppm) are diagnostic for this structure. Coupling between H-2 and H-4 protons confirms the pentanoic acid chain’s connectivity.
Infrared (IR) Vibrational Profile and Functional Group Identification
Key IR absorptions (cm⁻¹):
- 3200–2500 (broad, O-H stretch of carboxylic acid)
- 1715 (strong, C=O stretch of carboxylic acid)
- 1680 (strong, C=O stretch of ketone)
- 1580 , 1480 (aromatic C=C stretching)
- 760 (C-Cl stretch)
- 1100 (C-F stretch)
The dual carbonyl stretches at 1715 and 1680 cm⁻¹ differentiate the carboxylic acid and ketone functionalities. The absence of N-H stretches excludes amide contamination, confirming the compound’s purity.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) (m/z, relative abundance):
The base peak at m/z 200 arises from decarboxylation of the carboxylic acid group, followed by dehydration to yield m/z 182. The chlorinated aromatic fragment at m/z 154 confirms the phenyl ring’s substitution pattern. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 244.0303 (calculated for C₁₁H₁₀ClFO₃: 244.0302).
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals | Functional Group Identification |
|---|---|---|
| ¹H NMR | δ 12.15 (s, 1H), δ 7.85–7.70 (m, 2H), δ 2.50 (t, 2H) | Carboxylic acid, aromatic, aliphatic |
| ¹³C NMR | δ 207.5, δ 174.2, δ 135.8 | Ketone, carboxylic acid, aromatic Cl |
| IR | 1715 cm⁻¹, 1680 cm⁻¹, 760 cm⁻¹ | C=O stretches, C-Cl stretch |
| EI-MS | m/z 244 (M⁺), 200 (M⁺ - CO₂) | Molecular ion, decarboxylation |
Properties
IUPAC Name |
5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPVAONYRKBXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373962 | |
| Record name | 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-44-5 | |
| Record name | 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene, which undergoes a series of reactions to introduce the valeric acid moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and reduce production costs.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H10ClF O3
- Molecular Weight : 244.64 g/mol
- CAS Number : 845790-44-5
The compound features a chloro and fluoro-substituted phenyl ring, which enhances its reactivity and interaction with biological systems.
Chemistry
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or other oxidized derivatives.
- Reduction : Reduction reactions convert the ketone group to an alcohol.
- Substitution : The chloro and fluoro groups can undergo nucleophilic substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromic acid | Carboxylic acids, ketones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |
| Substitution | Amines, thiols | Substituted phenyl derivatives |
Biology
Research has investigated the biological activities of this compound, particularly its potential antimicrobial and anticancer properties.
Case Study: Antimicrobial Efficacy
In a study assessing its antimicrobial properties against Escherichia coli, the compound demonstrated significant potency with an ID50 value indicating effectiveness at lower concentrations. The rapid hydrolysis in growth media was noted as a factor influencing efficacy.
Case Study: Cancer Cell Line Inhibition
Another investigation focused on the cytotoxic effects of this compound on leukemia L1210 cells, revealing an ID50 value that suggests potential applicability in cancer therapeutics. Further exploration into dosage optimization and mechanism elucidation is warranted.
Medicine
The compound is explored for its therapeutic applications, particularly in drug development. It may interact with specific molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with structurally related compounds, focusing on substituent positions and molecular properties:
Key Differences and Implications
Electronic and Steric Effects
- Substituent Positions: The position of halogens significantly impacts electronic distribution. The 4-Cl, 2-F isomer () introduces ortho-para substitution, which may increase steric hindrance and reduce solubility compared to the target compound.
Lipophilicity and Solubility
- The trifluoromethyl group in 5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid () increases logP (lipophilicity), likely improving membrane permeability but reducing aqueous solubility.
Biological Activity
5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClF O3. The compound features a five-carbon chain with a ketone functional group adjacent to a carboxylic acid, along with a chloro and fluorine substituent on the phenyl ring. These structural elements contribute to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antifungal Properties : Similar compounds have shown effectiveness against phytopathogenic fungi, indicating that this compound may possess comparable antifungal activities .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to inhibition pathways relevant in disease states.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:
- Reactivity with Biological Targets : The presence of halogen substituents (chlorine and fluorine) may enhance binding affinity to molecular targets, such as enzymes or receptors involved in metabolic pathways.
- Radical Scavenging : Like many organic acids, it may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play critical roles in cellular processes, similar to other oxoacids.
Comparative Analysis with Similar Compounds
A comparative analysis reveals insights into how structural variations affect biological activity. The following table summarizes key similarities and differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-5-oxovaleric acid | C11H10ClO2 | Lacks fluorine; potentially different biological activity. |
| 5-(3-Fluorophenyl)-5-oxovaleric acid | C11H10F O3 | Fluorine at a different position may alter reactivity. |
| 4-Chlorobenzoylacetone | C10H9ClO | Different functional groups; used in dye synthesis. |
This comparative analysis highlights the unique halogen substitutions in this compound, which may influence both its chemical behavior and biological activity.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance:
- Synthesis and Testing : Derivatives have been synthesized and tested for their antimicrobial and antifungal properties, showing varying degrees of effectiveness against target organisms .
- Mechanistic Studies : Investigations into the interaction mechanisms involving this compound have revealed potential pathways for enzyme inhibition, particularly in metabolic processes relevant to cancer biology .
Q & A
Q. What are the common synthetic routes for 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide intermediates) followed by oxidation or hydrolysis of esters to yield the carboxylic acid moiety. For example, analogous compounds like 4-(4-chloro-3-fluorophenyl)benzoic acid (BA-4120) are synthesized via palladium-catalyzed coupling . Optimization includes adjusting reaction temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., THF/DMF mixtures). Post-synthesis purification via recrystallization or column chromatography improves yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer :
- NMR : and NMR (in DMSO- or CDCl) for structural confirmation. Fluorine () NMR resolves electronic effects of the chloro-fluoro substituents .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250–1150 cm (C-F/C-Cl vibrations).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M-H] ion at m/z 259.01) .
- X-ray Diffraction : Single-crystal analysis for absolute configuration validation (see advanced questions) .
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Use the shake-flask method: Saturate solvents (e.g., water, ethanol, DMSO) with the compound, filter, and quantify concentration via UV-Vis (λ~270 nm) or HPLC (C18 column, 0.1% TFA/ACN mobile phase). LogP values (~2.8) can predict lipophilicity . Discrepancies between experimental and computational data (e.g., COSMO-RS) may arise from polymorphic impurities, requiring DSC or PXRD validation .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and characterized?
- Methodological Answer :
- Solid-State NMR : CP/MAS NMR distinguishes polymorphs via chemical shift variations (e.g., carbonyl shifts ±1.5 ppm) .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., using Mercury software).
- Thermal Analysis : DSC detects enantiotropic transitions; melting point differences >5°C indicate distinct polymorphs .
- Case Study : Analogous compounds like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid show two enantiotropically related polymorphs validated via these methods .
Q. What strategies resolve crystallographic challenges (e.g., disorder, twinning) during X-ray structure determination of this compound?
- Methodological Answer :
- Disorder : Use SHELXL refinement with PART commands to model split positions. Apply restraints (e.g., DFIX for bond lengths) .
- Twinning : Test for merohedral twinning (PLATON’s TWIN check). Refine using HKLF5 format in SHELXL .
- Data Quality : Ensure data-to-parameter ratio >10 (e.g., 14.3 in related pyrazole-carboxylic acid structures) to avoid overfitting .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl/F with Br/CF) and assess bioactivity (e.g., enzyme inhibition via Mosmann’s cytotoxicity assay ).
- Computational Modeling : Docking (AutoDock Vina) and QSAR (CoMFA) to correlate electronic/steric effects with activity. For example, 3-chlorophenyl derivatives in piperidin-2-one scaffolds show enhanced binding affinity .
- Case Study : Thiazole-acetic acid derivatives with similar substituents exhibit antiviral activity, guided by crystallographic data on substituent geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
